N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[5-(1-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c1-9(2)21-6-5-11(20-21)15-18-19-16(25-15)17-14(22)10-3-4-12-13(7-10)24-8-23-12/h3-7,9H,8H2,1-2H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIKBHLRFWUSEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on available literature.
Chemical Structure and Synthesis
The compound features a complex structure that includes a pyrazole ring, an oxadiazole moiety, and a benzo[d][1,3]dioxole framework. The synthesis typically involves multi-step reactions that may include cyclization and functional group modifications to achieve the desired chemical properties.
Biological Activity Overview
Numerous studies have highlighted the biological activities associated with this compound. Key areas of research include:
1. Antimicrobial Activity:
- The compound has shown promising antimicrobial properties against various bacterial strains. For instance, derivatives of oxadiazole compounds have been reported to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with mechanisms involving disruption of cell wall synthesis and inhibition of metabolic pathways .
2. Anticancer Properties:
- Research indicates that oxadiazole derivatives can inhibit cancer cell proliferation. One study reported that a related oxadiazole compound exhibited an IC50 value of approximately 92.4 µM against multiple cancer cell lines, showcasing its potential as an anticancer agent . The mechanism is believed to involve apoptosis induction and cell cycle arrest.
3. Anti-inflammatory Effects:
- Some studies suggest that compounds containing the oxadiazole structure may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators . This suggests potential applications in treating inflammatory diseases.
4. Antiviral Activity:
Research Findings
A summary of research findings related to the biological activity of this compound is presented in the table below:
Case Studies
Several case studies have been conducted to evaluate the efficacy of similar compounds:
-
Case Study on Antimicrobial Activity:
A series of 1,2,4-oxadiazole derivatives were synthesized and tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that specific modifications to the oxadiazole ring enhanced antibacterial potency significantly. -
Case Study on Anticancer Activity:
A derivative similar to this compound was evaluated for its effects on human cancer cell lines. The study found that it induced apoptosis through caspase activation pathways.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of oxadiazoles exhibit significant anticancer activity. For instance, compounds with the oxadiazole moiety have been shown to selectively inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. In vitro studies demonstrated that certain oxadiazole derivatives could inhibit cancer cell lines at nanomolar concentrations, suggesting that N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide may also possess similar properties .
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor for various enzymes involved in metabolic processes. For example, oxadiazole derivatives have been explored as inhibitors for histone deacetylases (HDACs), which play a role in cancer progression. Preliminary findings indicate that modifications to the oxadiazole ring can enhance inhibitory activity against HDACs .
Neuroprotective Effects
Some studies have pointed towards neuroprotective effects of pyrazole and oxadiazole derivatives. The compound may offer protective benefits against neurodegenerative diseases by modulating pathways related to oxidative stress and apoptosis .
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. The introduction of various substituents on the oxadiazole ring has been shown to significantly affect biological activity, suggesting a pathway for the development of more potent analogs .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer activity of oxadiazole derivatives against melanoma and pancreatic cancer cell lines, several compounds demonstrated IC50 values in the micromolar range. Notably, the introduction of electron-withdrawing groups on the aromatic ring enhanced cytotoxicity against cancer cells while sparing normal cells .
Case Study 2: Enzyme Inhibition
A series of experiments assessed the inhibition of carbonic anhydrases using synthesized oxadiazole derivatives. The most effective compounds exhibited K_i values in the low nanomolar range against specific isoforms associated with cancer progression. This highlights the potential of this compound as a lead compound for further development .
Comparison with Similar Compounds
Core Heterocycle Modifications
Key Observations :
Key Observations :
Physicochemical Properties
Key Observations :
Spectroscopic Data Comparison
Q & A
Q. How can the synthesis of this compound be optimized for higher yields and purity?
- Methodological Answer : Optimize reaction parameters such as solvent choice (e.g., DMF or acetonitrile), base (K₂CO₃), and molar ratios of reactants (e.g., 1:1.2 ratio of oxadiazole-thiol to alkyl chloride) to enhance reaction efficiency . Post-synthesis purification via column chromatography or recrystallization ensures purity. Monitor reaction progress using TLC or HPLC .
Q. What analytical techniques are critical for confirming structural integrity?
Q. How should researchers design initial biological screening assays for this compound?
- Methodological Answer : Prioritize in vitro assays targeting enzymes or receptors structurally related to the compound’s pharmacophores (e.g., benzodioxole for CNS activity, oxadiazole for kinase inhibition). Use dose-response curves to determine IC₅₀ values. Include positive controls (e.g., known inhibitors) and validate assays with triplicate measurements .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer : Synthesize analogs by modifying:
- Pyrazole ring : Replace isopropyl with bulkier tert-butyl or electron-withdrawing groups.
- Oxadiazole ring : Substitute with thiadiazole or triazole moieties.
- Benzodioxole : Introduce halogenation or methoxy groups.
Evaluate changes in bioactivity (e.g., binding affinity, metabolic stability) and correlate with computational docking studies to identify critical interactions .
Q. What strategies resolve contradictions in biological data across studies?
- Methodological Answer :
- Reproducibility Checks : Verify assay conditions (pH, temperature, solvent) and compound purity (HPLC ≥95%).
- Data Normalization : Use standardized metrics (e.g., % inhibition at 10 µM) for cross-study comparisons.
- Mechanistic Studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate binding kinetics .
Q. How to assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing the compound at:
- Temperature : 4°C (short-term), -20°C (long-term).
- Humidity : 60% RH (to test hygroscopicity).
Monitor degradation via HPLC every 30 days. Use LC-MS to identify degradation products (e.g., hydrolysis of oxadiazole to hydrazide) .
Q. What experimental approaches address low solubility in aqueous buffers?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
